2-[3-(Trifluoromethyl)phenyl]butanoic acid
Description
2-[3-(Trifluoromethyl)phenyl]butanoic acid is a fluorinated carboxylic acid characterized by a butanoic acid backbone substituted at the 2-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-9(10(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVESVVUZSZNCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a trifluoromethyl-substituted phenylboronic acid with a butanoic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the aromatic ring.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The trifluoromethyl group in 2-[3-(Trifluoromethyl)phenyl]butanoic acid enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug design. The presence of this group can improve the pharmacokinetic properties of drugs, leading to increased efficacy and reduced side effects. Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties.
1.2 Synthesis of Peptide-Based Drugs
This compound serves as a building block in the synthesis of peptide-based drugs. Its unique structure allows for modifications that can enhance biological activity or create analogs with improved pharmacological profiles. Techniques such as solid-phase peptide synthesis often utilize derivatives of this compound to develop novel therapeutic agents.
Biochemical Research
2.1 Interaction Studies
Understanding the interactions of this compound with various biological targets is crucial for predicting its pharmacological effects. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess binding affinities quantitatively. These studies help elucidate the compound's mechanism of action and potential therapeutic applications.
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies are integral to identifying promising candidates for further research. The trifluoromethyl group significantly influences the biological activity of compounds, making it essential in the design of new drugs targeting specific receptors or enzymes . For instance, the inclusion of a trifluoromethyl group has been shown to enhance potency in various biological assays, including enzyme inhibition and receptor binding .
Therapeutic Applications
3.1 Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The trifluoromethyl group contributes to these effects by modulating the interaction with cellular targets.
3.2 Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, particularly in models of chronic pain and inflammation. Studies suggest that it may act as a selective cannabinoid receptor ligand, which could provide therapeutic benefits in managing pain conditions .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Drug Development | Enhances lipophilicity and metabolic stability; used as a building block in drug synthesis |
| Biochemical Research | Interaction studies with biological targets; SAR studies to identify promising candidates |
| Therapeutic Applications | Exhibits anticancer activity; potential anti-inflammatory effects |
Case Studies
5.1 Case Study: Anticancer Activity
In a study investigating the anticancer potential of trifluoromethyl-substituted compounds, researchers found that derivatives of this compound significantly inhibited the proliferation of cancer cells in vitro. The mechanism was attributed to enhanced binding affinity to cancer-specific receptors, leading to increased apoptosis rates .
5.2 Case Study: Anti-Inflammatory Effects
Another study explored the anti-inflammatory effects of this compound in animal models of neuropathic pain. The results demonstrated significant reductions in pain responses when treated with this compound, suggesting its potential use as a therapeutic agent for managing chronic pain conditions .
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical properties. For instance:
- CATPB ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid) features a 4-trifluoromethylphenyl group. The para-substitution likely enhances resonance stabilization of the aromatic ring, increasing electron-withdrawing effects compared to meta-substitution in the target compound .
Table 1: Substituent Position and Key Properties
*Predicted values based on structural analogs and Hammett substituent constants.
Functional Group Modifications
The presence of additional functional groups alters biological activity and solubility:
- CATPB includes an acetamido group, enabling hydrogen bonding with biological targets (e.g., FFA2 receptors). This increases water solubility at physiological pH compared to the target compound .
- Compounds 16–19 () feature chloro, methyl, or tolyl substituents on the acetamido-phenyl group. For example, Compound 16 ((S)-3-(2-(2-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid) shows enhanced receptor binding affinity due to the electron-withdrawing chloro group, which may stabilize charge interactions .
Branching and Steric Effects
- 3-Methyl-2-phenylbutanoic acid () has a methyl branch on the butanoic chain, reducing conformational flexibility compared to the linear chain of the target compound. This branching may decrease membrane permeability but improve metabolic stability .
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic acid (), a natural product, contains a pyrrole ring that introduces steric hindrance and hydrogen-bonding sites, contrasting with the hydrophobic trifluoromethyl group in the target compound .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]butanoic acid, with the chemical formula C11H11F3O2 and CAS number 129140-97-2, is an organic compound notable for its trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. This unique structure imparts distinctive chemical properties that influence its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which can improve bioavailability. The compound has been investigated for various biological activities:
- Enzyme Inhibition : Studies indicate that compounds containing trifluoromethyl groups can exhibit enhanced potency in inhibiting certain enzymes, such as those involved in neurotransmitter uptake .
- Receptor Binding : The presence of the trifluoromethyl group can influence receptor interactions, potentially increasing binding affinity compared to non-fluorinated analogs .
Biological Activity Overview
The biological activities of this compound include:
Data Table: Biological Activities and Mechanisms
Case Studies
-
Enzyme Inhibition Study :
A study demonstrated that the introduction of a trifluoromethyl group at specific positions on phenolic compounds significantly increased their potency against serotonin uptake inhibitors. This suggests that similar modifications in this compound could enhance its pharmacological profile . -
Anticancer Research :
In preclinical trials, compounds with similar structural features showed synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines. This indicates potential for this compound in combination therapies . -
Metabolic Studies :
Research involving fatty acid binding proteins (FABPs) indicated that small organic compounds can selectively inhibit FABP3, leading to improved imaging techniques for cardiac conditions. While this compound was not directly tested, its structural similarities suggest it may exhibit comparable effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the trifluoromethyl group. Studies have shown that fluorinated compounds often demonstrate altered absorption and distribution characteristics compared to their non-fluorinated counterparts. This can lead to prolonged half-lives and enhanced tissue penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
